molecular formula C13H17NO3 B1481779 2-(4-Ethoxyindolin-1-yl)propanoic acid CAS No. 2097944-64-2

2-(4-Ethoxyindolin-1-yl)propanoic acid

Cat. No.: B1481779
CAS No.: 2097944-64-2
M. Wt: 235.28 g/mol
InChI Key: PYZDTJPVJLIHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyindolin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(4-ethoxyindolin-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular receptors that this compound interacts with.

Pharmacokinetics

It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which are part of the usual metabolic pathway that carboxylic acids participate within in the human body

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can metabolize dietary tryptophan, which is a precursor of indole, affecting the availability of indole derivatives . Other environmental factors, such as pH, temperature, and the presence of other substances, could also potentially influence the action of this compound.

Biochemical Analysis

Cellular Effects

2-(4-Ethoxyindolin-1-yl)propanoic acid influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. Indole derivatives are known to bind to multiple receptors and enzymes, influencing their activity . This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The precise molecular interactions of this compound are still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Indole derivatives are generally stable compounds, but their stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function, observed in in vitro or in vivo studies, are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for the development of therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors involved in metabolic processes These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives can interact with transporters and binding proteins, affecting their localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles . Studying the subcellular localization of this compound is crucial for understanding its mechanism of action.

Properties

IUPAC Name

2-(4-ethoxy-2,3-dihydroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-12-6-4-5-11-10(12)7-8-14(11)9(2)13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZDTJPVJLIHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.